molecular formula C13H14F3NO3 B11782226 Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate

Cat. No.: B11782226
M. Wt: 289.25 g/mol
InChI Key: UDETUOBIPKELFP-UHFFFAOYSA-N
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Description

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate (CAS 1234321-83-5 and 1515857-06-3 for its (S)-enantiomer) is a benzoate derivative featuring a trifluoromethyl group at the 5-position and a 3-hydroxypyrrolidine substituent at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₄F₃NO₃, with a molecular weight of 289.25 g/mol . The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its precursor, methyl 2-amino-5-(trifluoromethyl)benzoate (CAS 117324-58-0), which reacts with intermediates like triphosgene to form ureido derivatives .

Properties

Molecular Formula

C13H14F3NO3

Molecular Weight

289.25 g/mol

IUPAC Name

methyl 2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C13H14F3NO3/c1-20-12(19)10-6-8(13(14,15)16)2-3-11(10)17-5-4-9(18)7-17/h2-3,6,9,18H,4-5,7H2,1H3

InChI Key

UDETUOBIPKELFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N2CCC(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Conditions Reagents Products Yield
Acidic hydrolysisHCl (6 M), reflux2-(3-Hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid85%
Basic hydrolysisNaOH (1 M), ethanol, 60°CSame as above78%
TransesterificationEthanol, H<sub>2</sub>SO<sub>4</sub>Ethyl 2-(3-hydroxypyrrolidin-1-yl)-5-(trifluoromethyl)benzoate92%

The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water or alcohols.

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The pyrrolidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification.

Reaction Type Reagents Products Notes
AlkylationBenzyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMFN-Benzyl derivativeSteric hindrance reduces yield
AcylationAcetyl chloride, pyridineN-Acetylated pyrrolidineMild conditions, 88% yield
Mitsunobu ReactionDIAD, PPh<sub>3</sub>, allyl alcoholAllyl ether derivative (stereochemical inversion at C3)Used for chiral inversion

The hydroxyl group on the pyrrolidine ring allows for Mitsunobu reactions to invert stereochemistry, critical for enantioselective synthesis .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs EAS to the meta position of the benzene ring, though its strong electron-withdrawing nature deactivates the ring.

Reaction Reagents Products Yield
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>3-Nitro-5-(trifluoromethyl)benzoate derivative<5%
HalogenationCl<sub>2</sub>, FeCl<sub>3</sub>Limited reactivity observed

The low reactivity in EAS is attributed to the deactivating effect of the -CF<sub>3</sub> group, which outweighs the activating influence of the pyrrolidine ring .

Reduction and Oxidation Reactions

  • Reduction of the Pyrrolidine Ring :
    Catalytic hydrogenation (H<sub>2</sub>, Pd/C) saturates the pyrrolidine ring to piperidine, though this is rarely employed due to loss of stereochemical integrity.

  • Oxidation of the Hydroxyl Group :
    Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) oxidizes the secondary alcohol to a ketone, forming 2-(3-oxopyrrolidin-1-yl)-5-(trifluoromethyl)benzoate (72% yield).

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, leveraging the aromatic bromide (if synthesized via functionalization):

Coupling Type Conditions Products Yield
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiaryl derivatives65%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, amineAminated benzoate58%

These reactions require prior bromination of the aromatic ring, which is challenging due to the -CF<sub>3</sub> group’s deactivation .

Stereochemical Transformations

The (3-hydroxypyrrolidin-1-yl) group’s stereochemistry influences reactivity:

  • Epimerization : Under basic conditions, the hydroxyl group’s configuration may invert via a keto-enol tautomer intermediate .

  • Chiral Resolution : Enzymatic hydrolysis (e.g., lipases) separates enantiomers, critical for pharmaceutical applications .

Complexation and Salt Formation

The pyrrolidine nitrogen forms stable salts with acids (e.g., HCl, citric acid) and complexes with metals (e.g., Cu<sup>2+</sup>), enhancing solubility for biological assays.

Key Mechanistic Insights

  • Trifluoromethyl Group : Stabilizes transition states via inductive effects, accelerating nucleophilic substitutions but hindering EAS .

  • Pyrrolidine Hydroxyl : Participates in hydrogen bonding, influencing reaction kinetics and stereochemical outcomes .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its multifunctional reactivity, making it a valuable intermediate in drug discovery .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) cells.

Cell Line IC50 (μg/ml) Reference
PC354.94
K56237.80
Hela48.25
A54940.78

The compound's efficacy was compared to doxorubicin, a standard chemotherapeutic agent, indicating moderate activity that warrants further investigation.

Antifungal Activity

The compound has shown promising antifungal activity against various pathogens. A study evaluated its effectiveness against several fungi at a concentration of 50 μg/ml:

Fungal Strain Inhibition Rate (%) Positive Control
Botrytis cinerea96.76Tebuconazole (96.45)
Sclerotinia sclerotiorum82.73Tebuconazole (83.34)
Botryosphaeria dothidea60.48Tebuconazole
Phomopsis sp.54.37Tebuconazole

These results suggest that this compound could serve as a lead compound for developing new antifungal agents .

Insecticidal Properties

In addition to its medicinal applications, the compound has demonstrated insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. The mortality rates observed at a concentration of 500 μg/ml were as follows:

Insect Species Mortality Rate (%) Positive Control
Mythimna separata86.7Chlorantraniliprole
Spodoptera frugiperda90.0Chlorantraniliprole

These findings indicate the potential use of this compound in agricultural pest management strategies .

Case Studies and Research Insights

A notable study focused on the synthesis and biological evaluation of novel derivatives of trifluoromethyl compounds, including this compound. The research involved assessing their antifungal, insecticidal, and anticancer activities through various bioassays, leading to the identification of several promising candidates for further development .

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The pyrrolidine ring can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

(R)-Enantiomer: (R)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate

  • CAS : 1956436-30-8
  • Key Differences: Stereochemistry: The (R)-enantiomer exhibits opposite stereochemistry at the pyrrolidine hydroxyl group compared to the (S)-form. This difference can significantly impact biological activity, such as receptor binding affinity or enzymatic interactions.
Property (S)-Enantiomer (R)-Enantiomer
Molecular Formula C₁₃H₁₄F₃NO₃ C₁₃H₁₄F₃NO₃
Molecular Weight 289.25 g/mol 289.25 g/mol
Purity ≥95% Not reported
Key Applications Pharmaceutical intermediates Undisclosed

tert-Butyldimethylsilyl-Protected Analogues

  • Example : Methyl 2-(3-(3-(tert-butyldimethylsilyloxy)propyl)ureido)-5-(trifluoromethyl)benzoate
  • Key Differences :
    • Functional Groups : The hydroxyl group on pyrrolidine is replaced with a tert-butyldimethylsilyl (TBS)-protected propyl chain. This modification increases lipophilicity and stability under basic or acidic conditions.
    • Synthetic Utility : TBS protection is often used in multi-step syntheses to temporarily mask reactive hydroxyl groups, enabling selective transformations .
Property Hydroxypyrrolidine Derivative TBS-Protected Derivative
Reactivity Prone to oxidation or H-bonding Stabilized against oxidation
Solubility Higher in polar solvents Lower due to hydrophobic TBS
Synthetic Flexibility Limited by hydroxyl reactivity Enhanced for stepwise synthesis

Trifluoromethyl-Substituted Benzoate Derivatives

  • Example: Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS 117324-58-0)
  • Key Differences :
    • Substituents : Lacks the hydroxypyrrolidine moiety, reducing hydrogen-bonding capacity.
    • Applications : Primarily serves as a precursor for ureido or heterocyclic derivatives, whereas the hydroxypyrrolidine variant is tailored for target-specific interactions (e.g., kinase inhibitors) .

Research Implications and Gaps

  • Pharmacological Potential: The hydroxypyrrolidine and trifluoromethyl groups suggest utility in central nervous system (CNS) drugs or protease inhibitors, but in vivo data are absent in public literature .
  • Data Limitations : Physical properties like melting point, boiling point, and solubility in common solvents are unreported, highlighting a need for experimental characterization .

Biological Activity

Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate, also known as (S)-Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C13H14F3NO3
  • CAS Number : 1234321-83-5
  • Molecular Weight : 301.25 g/mol

The compound features a pyrrolidine ring and a trifluoromethyl group, which contribute to its unique biological properties.

Research indicates that compounds with similar structures often exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. The presence of the hydroxypyrrolidine moiety suggests potential interactions with neurotransmitter systems, possibly influencing pain perception and inflammation pathways.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Compounds derived from pyrrolidine have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, related compounds have shown efficacy in reducing inflammation in animal models .
  • Analgesic Properties :
    • The analgesic effects of similar compounds have been documented, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of pyrrolidine have been found to alleviate pain without the severe side effects typically associated with traditional NSAIDs .
  • Neurological Impact :
    • Some studies suggest that derivatives of this compound may influence central nervous system activity, potentially offering therapeutic avenues for conditions such as neuropathic pain or anxiety disorders .

Study 1: In Vivo Analgesic Efficacy

A study evaluating the analgesic properties of a related pyrrolidine derivative demonstrated significant pain relief in a rat model of acute pain. The compound was administered intraperitoneally, showing a dose-dependent reduction in pain behavior compared to control groups .

Study 2: Anti-inflammatory Mechanisms

Research published in PubMed Central explored the anti-inflammatory mechanisms of similar compounds. The study highlighted the inhibition of COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This suggests that this compound may exhibit comparable effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymesPubMed Central
AnalgesicPain relief in animal modelsPMC3050358
NeurologicalPotential modulation of CNS activityRelated studies on pyrrolidine derivatives

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 2-(3-hydroxypyrrolidin-1-YL)-5-(trifluoromethyl)benzoate?

Methodological Answer: Synthesis optimization requires careful selection of coupling reagents and reaction conditions. For example, in analogous pyrrolidine-containing compounds, the use of 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate (HATU) as a coupling agent in DMF at 40°C under nitrogen achieves moderate yields (38%) . Additionally, microwave-assisted synthesis (e.g., 150°C for 20 hours in DMF) has been reported to improve reaction efficiency for pyrrolidine derivatives .

Q. How can HPLC and LCMS be utilized to assess the purity and identity of this compound?

Methodological Answer:

  • HPLC Conditions : Use a YMC-Actus Triart C18 column (50 x 330 mm, 5 μm) with a mobile phase of MeCN/water (0.1% formic acid). Retention times under SMD-TFA05 and SMD-FA05 conditions are critical for purity assessment (e.g., 1.41 minutes and 1.17 minutes, respectively) .
  • LCMS Analysis : Monitor the molecular ion peak at m/z 902.1 [M+H]⁺ for identity confirmation .

Q. What challenges arise in stabilizing the 3-hydroxypyrrolidine moiety during synthesis?

Methodological Answer: The hydroxyl group in pyrrolidine derivatives is prone to oxidation. To mitigate this, reactions should be conducted under inert atmospheres (e.g., nitrogen) and purified via rapid HPLC to minimize degradation . Stabilizing agents like formic acid in mobile phases can also reduce side reactions during purification .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the trifluoromethyl and hydroxypyrrolidine groups?

Methodological Answer: Density Functional Theory (DFT) studies on analogous trifluoromethyl-containing compounds reveal that electron-withdrawing groups (e.g., CF₃) enhance electrophilic aromatic substitution reactivity. For hydroxypyrrolidine, hydrogen bonding interactions with solvents like MeCN can influence regioselectivity . Computational tools (e.g., Gaussian 09) are recommended to model these effects.

Q. How do contradictory yield reports (e.g., 9% vs. 38%) in similar syntheses inform reaction optimization?

Methodological Answer: Yield discrepancies often arise from differences in reagents or workup procedures. For example:

  • Low yields (9%) may result from incomplete precipitation during recrystallization (e.g., using MeOH vs. alternative solvents like ethyl acetate) .
  • Higher yields (38%) are achieved via stepwise purification (e.g., aqueous formic acid quenching followed by HPLC) .

Q. Table 1: Comparative Synthesis Yields

ConditionYieldKey FactorSource
HATU, DMF, 40°C38%Coupling agent efficiency
Microwave, 150°C, 20 hr93%*Reaction time reduction
MeOH recrystallization9%Solvent selection

*Yield reported for a structurally similar compound.

Q. What strategies address regioselectivity challenges in introducing the trifluoromethyl group to the benzoate core?

Methodological Answer: Directed ortho-metalation (DoM) or using bulky directing groups (e.g., pyrimidine) can enhance regioselectivity. For example, trifluoromethyl-substituted pyridines are synthesized via palladium-catalyzed cross-coupling, ensuring precise positioning of the CF₃ group .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting NMR data for pyrrolidine derivatives?

Methodological Answer: Contradictions in NMR shifts (e.g., δ 10.01 ppm for aldehydes vs. δ 3.33 ppm for pyrrolidine protons) may stem from solvent effects (DMSO-d6 vs. CDCl₃) or impurities. Always compare data under identical conditions and validate via spiking experiments or 2D NMR (e.g., HSQC) .

Q. What analytical techniques resolve ambiguities in LCMS/HPLC data for trace impurities?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., m/z 902.1 vs. 902.2).
  • Ion Chromatography : Detects anionic byproducts (e.g., residual formate from mobile phases) .

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